2-(5-Bromo-2-furoyl)guanidine
Description
Contextual Significance of Guanidine (B92328) and Furan (B31954) Motifs in Chemical Biology
Guanidine as a Privileged Scaffold for Molecular Recognition and Ligand Design.researchgate.netnih.govresearchgate.net
The guanidine group, with its characteristic arrangement of a central carbon atom double-bonded to one nitrogen and single-bonded to two others, is a cornerstone of molecular recognition in biological systems. ub.edu Its prevalence in natural products and its utility in medicinal chemistry underscore its status as a privileged scaffold. researchgate.netresearchgate.net This significance is largely due to the unique electronic and structural properties of its protonated form, the guanidinium (B1211019) cation.
Guanidine is one of the strongest organic bases in aqueous solution, with a pKaH of 13.6. wikipedia.orgunacademy.com This exceptional basicity means that at physiological pH, it exists almost exclusively in its protonated state, the guanidinium cation. wikipedia.org The high basicity is a direct result of the remarkable resonance stabilization of the guanidinium ion. unacademy.comvaia.comchemzipper.com The positive charge is delocalized symmetrically across all three nitrogen atoms, creating three equivalent resonance structures. chemzipper.comdoubtnut.com This delocalization results in a highly stable, planar cation with equal C-N bond lengths and bond angles of approximately 120°. acs.org
Properties of the Guanidinium Group
| Property | Description | Reference |
|---|---|---|
| pKaH | 13.6 | wikipedia.orgunacademy.com |
| Geometry | Planar, symmetric | wikipedia.orgacs.org |
| C-N Bond Order | 4/3 | wikipedia.org |
The planar, charge-delocalized nature of the guanidinium cation makes it an exceptional partner for non-covalent interactions, particularly with anionic species. acs.orgnih.gov It can act as a multidentate hydrogen bond donor, forming strong, directional hydrogen bonds with oxyanions like carboxylates, phosphates, and sulfates. researchgate.netnih.gov This ability to form robust salt bridges and hydrogen bond networks is fundamental to its role in molecular recognition, mediating interactions between proteins and various biological partners. acs.orgnih.gov The arginine side chain, which features a guanidinium group, is frequently found in the active sites of enzymes and at protein-protein or protein-nucleic acid interfaces, highlighting its critical role in biological function. acs.orgresearchgate.net
Furan Ring System as a Versatile Bioactive Pharmacophore in Medicinal Chemistry.researchgate.netresearchgate.netijabbr.com
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common and important structural motif in a vast number of natural products and synthetic compounds with diverse biological activities. researchgate.netresearchgate.netmdpi.com Its versatility and amenability to chemical modification have established it as a valuable pharmacophore in drug discovery and development. ijabbr.comnih.gov
A key advantage of the furan scaffold is the relative ease with which it can be synthesized and functionalized, allowing for the creation of a wide array of derivatives. d-nb.infoacs.orgchim.it The electron-rich nature of the furan ring facilitates various chemical transformations, enabling the introduction of different substituents at multiple positions. ijabbr.com This structural diversity is crucial for systematically exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of furan-containing molecules. ijabbr.com
Furan-containing molecules have been shown to modulate a wide spectrum of biological pathways, leading to a broad range of pharmacological effects. researchgate.netresearchgate.netutripoli.edu.ly These include anti-inflammatory, antimicrobial, anticancer, and antiviral activities. researchgate.netontosight.airesearchgate.net The biological effects of furan derivatives are often attributed to their ability to interact with specific enzymes or receptors, thereby interfering with cellular processes. ijabbr.comontosight.ai However, the metabolism of the furan ring itself can sometimes lead to the formation of reactive metabolites, a factor that must be considered in drug design. nih.govoup.com The specific biological profile of a furan-containing compound is highly dependent on its substitution pattern. utripoli.edu.ly
Rationale for Academic Investigation of the 2-(5-Bromo-2-furoyl)guanidine Chemical Scaffold
The academic pursuit of understanding this compound is founded on a multifactorial rationale that considers the individual and combined contributions of its constituent chemical moieties. The strategic fusion of a furoyl core with a guanidine group, further functionalized by a bromine atom, presents a compelling case for in-depth scientific scrutiny.
Synergistic Potential of Furoyl and Guanidine Linkages in Novel Chemical Entities
The furan nucleus is a prevalent scaffold in a multitude of bioactive natural products and synthetic drugs, recognized for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. grafiati.comijabbr.com Its ability to act as a bioisostere for other aromatic systems and participate in various biological interactions makes it a valuable component in drug design. ijabbr.com
The guanidine group is another pharmacologically significant functional group, known for its strong basicity and capacity to form multiple hydrogen bonds. smolecule.comontosight.ai This moiety is a key feature in several clinically used drugs and is often associated with antimicrobial, antidiabetic, and cardiovascular activities. nih.govresearchgate.net The positive charge of the guanidinium ion at physiological pH can facilitate interactions with negatively charged biological targets such as phosphates on DNA and phospholipids (B1166683) in cell membranes. nih.gov
The linkage of a furoyl group to a guanidine moiety, as seen in this compound, is hypothesized to create a synergistic effect. This combination could potentially lead to compounds with enhanced biological activity or novel mechanisms of action. For instance, the furan ring could serve as a lipophilic component to aid in cell penetration, while the guanidine group could interact with specific cellular targets. Research on related bis-guanidine derivatives has shown that this class of compounds has garnered interest for its diverse applications in medicinal chemistry. smolecule.com
Strategic Importance of Halogenation (Bromine) in Furan-Based Scaffolds for Structure-Activity Modulation
The introduction of halogen atoms, particularly bromine, into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a compound. nih.gov In the context of furan-based scaffolds, bromination can significantly influence the electronic properties of the ring, enhance lipophilicity, and provide a site for further chemical modification. researchgate.net
The bromine atom in the 5-position of the furan ring in this compound is of strategic importance for several reasons:
Modulation of Biological Activity: The presence of a halogen can alter the binding affinity of the molecule to its target, potentially increasing its potency. Studies on other halogenated furan and benzofuran (B130515) derivatives have demonstrated that the position and nature of the halogen can have a profound impact on their cytotoxic and antimicrobial activities. nih.govresearchgate.net
Improved Pharmacokinetic Properties: Halogenation can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity due to the bromine atom can enhance membrane permeability.
Metabolic Stability: The introduction of a halogen can block sites of metabolism, leading to a longer half-life of the compound in the body.
The strategic placement of a bromine atom on the furan ring is therefore a key element in the design of this compound, aiming to optimize its potential as a bioactive agent.
Identification of Knowledge Gaps in the Academic Literature Concerning this Specific Molecular Architecture
A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While there is a substantial body of research on furan derivatives and guanidine-containing compounds separately, and even on some closely related structures like N,N'-di-(5-bromo-2-furoyl)guanidine, detailed investigations into the synthesis, characterization, and biological evaluation of this compound are scarce. smolecule.com
This lack of specific data presents a clear opportunity for original research. Key areas that remain to be explored include:
Optimized Synthesis: The development of an efficient and scalable synthetic route to produce this compound in high purity. While the synthesis of related compounds involves the reaction of 5-bromo-2-furoic acid with guanidine, the specific conditions for the mono-acylated product need to be established. smolecule.com
Physicochemical Characterization: A comprehensive analysis of the compound's structural and electronic properties through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.
Biological Activity Profile: A systematic evaluation of the compound's efficacy against a broad range of biological targets, including various strains of bacteria, fungi, parasites, and cancer cell lines.
Structure-Activity Relationship (SAR) Studies: A detailed investigation into how modifications of the this compound scaffold affect its biological activity. This would involve the synthesis and testing of a library of related analogues.
Addressing these knowledge gaps through rigorous academic investigation will be crucial to unlocking the full therapeutic potential of this promising molecular architecture.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C6H6BrN3O2 | 232.04 | Data not available | 3 | 4 |
| N,N'-di-(5-bromo-2-furoyl)guanidine | C11H7Br2N3O4 | 405.00 | 4.1 | 2 | 6 |
| 5-Bromo-2-furoic acid | C5H3BrO3 | 190.98 | 1.4 | 1 | 3 |
| Guanidine | CH5N3 | 59.07 | -1.1 | 3 | 3 |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(diaminomethylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-2-1-3(12-4)5(11)10-6(8)9/h1-2H,(H4,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSLQWLDYHBVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977726 | |
| Record name | 5-Bromo-N-carbamimidoylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62120-08-5 | |
| Record name | 2-Furancarboxamide, N-(aminoiminomethyl)-5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062120085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-N-carbamimidoylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 2 5 Bromo 2 Furoyl Guanidine and Its Analogues
Fundamental Principles of SAR in Guanidine-Containing Molecules
The guanidine (B92328) group, a key feature in many biologically active compounds, plays a significant role in molecular interactions. researchgate.netresearchgate.net Its basicity and potential for tautomerism are central to its function.
Influence of Guanidine Basicity and Tautomerism on Molecular Interactions
Guanidine is a strong organic base, a property attributable to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. sci-hub.seyoutube.com This cation is stabilized by the delocalization of the positive charge over three nitrogen atoms. encyclopedia.pub The high basicity of the guanidine group, with a pKa of its conjugated acid around 13, allows it to be protonated under physiological conditions. sci-hub.se This positive charge is crucial for forming strong electrostatic interactions and hydrogen bonds with biological targets such as enzymes and receptors. researchgate.netnih.gov
The ability of the guanidinium group to act as a multi-point hydrogen bond donor is a key factor in its molecular recognition capabilities. nih.gov Substituents on the nitrogen atoms can influence the basicity of the guanidine group. Electron-donating groups, like alkyls, can slightly increase basicity, while electron-withdrawing groups, such as nitro or acyl groups, can significantly decrease it. sci-hub.se
Role of Substituents on Guanidine Nitrogen Atoms in Modulating Biological Activity
The substitution pattern on the guanidine nitrogen atoms is a critical determinant of biological activity. sci-hub.se Modifications to these substituents can alter the molecule's steric and electronic properties, lipophilicity, and hydrogen bonding capacity, all of which can impact its pharmacological profile.
For instance, the introduction of bulky substituents can introduce steric hindrance, which may either enhance or diminish binding to a target receptor, depending on the size and shape of the binding pocket. The addition of hydrophobic or hydrophilic groups can modulate the molecule's solubility and ability to cross cell membranes.
Systematic modification of the substituents on the guanidine moiety is a common strategy in drug design to optimize the affinity and selectivity of a compound for its biological target. nih.gov
| Substituent Type | Effect on Guanidine Group | Potential Impact on Biological Activity |
| Electron-Donating (e.g., alkyl) | Increases basicity | May enhance electrostatic interactions |
| Electron-Withdrawing (e.g., acyl, sulfonyl) | Decreases basicity | May alter hydrogen bonding patterns and reduce non-specific binding |
| Bulky Groups | Introduces steric hindrance | Can improve selectivity by favoring binding to specific receptor conformations |
| Hydrophilic Groups | Increases water solubility | Can improve pharmacokinetic properties |
| Hydrophobic Groups | Increases lipid solubility | Can enhance membrane permeability |
Fundamental Principles of SAR in Furan-Containing Molecules
The furan (B31954) ring is a five-membered aromatic heterocycle that is a common scaffold in many pharmaceutical agents. orientjchem.orgutripoli.edu.ly Its unique electronic and steric properties make it a valuable component in drug design. orientjchem.org
Impact of Furan Ring Substituents on Electronic and Steric Properties
The furan ring is an electron-rich aromatic system, and the position and nature of substituents can significantly influence its electronic properties. orientjchem.org Electrophilic substitution reactions typically occur at the 2- and 5-positions of the furan ring. orientjchem.org Electron-withdrawing groups, such as nitro or carbonyl groups, can decrease the electron density of the ring, making it less susceptible to oxidation and altering its interaction with biological targets. Conversely, electron-donating groups can increase the electron density.
The furan ring can also act as a bioisostere for other aromatic rings, such as a phenyl ring. researchgate.netcambridgemedchemconsulting.com This means that it can be used to replace a phenyl group in a drug molecule to improve its properties, such as metabolic stability or solubility, without significantly altering its biological activity. cambridgemedchemconsulting.com
Significance of the Furoyl Carbonyl Group in Molecular Recognition
The carbonyl group attached to the furan ring, forming a furoyl moiety, is a key functional group for molecular recognition. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a biological target. nih.govresearchgate.net
The planarity of the furoyl group and its ability to participate in various non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, contribute to its role in molecular binding. nih.gov The orientation of the carbonyl group relative to the furan ring can also influence the molecule's conformation and its ability to interact with a receptor.
Specific SAR Contributions of the 5-Bromo Substitution on the Furan Ring
The presence of a bromine atom at the 5-position of the furan ring in 2-(5-bromo-2-furoyl)guanidine has specific implications for its structure-activity relationship.
Halogen atoms, like bromine, are often incorporated into drug molecules to enhance their biological activity. The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the furan ring. It can also participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic center and interacts with a nucleophilic site on a biological target.
Halogen Bonding and its Role in Ligand-Target Recognition
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. nih.gov In the structure of this compound, the bromine atom attached to the furan ring is a potential halogen bond donor. This interaction has emerged as a significant contributor to binding affinity and selectivity in drug design. nih.gov
The strength of a halogen bond increases with the polarizability of the halogen atom, following the general trend I > Br > Cl > F. The bromine atom in this compound can form favorable interactions with backbone carbonyl oxygens or electron-rich amino acid side chains within a target's binding site. acs.org This interaction can anchor the ligand in a specific orientation, enhancing its affinity. Research on analogous systems has demonstrated that the substitution of a hydrogen atom with bromine can lead to a significant increase in binding affinity, often by an order of magnitude. nih.gov This enhancement is frequently attributed to the formation of a productive halogen bond that would not be possible with the non-halogenated parent compound.
The table below illustrates the potential impact of halogen substitution on binding affinity, based on findings from related compound series where halogen bonding is a key interaction.
| Compound Analogue | Substituent (X) | Hypothetical Binding Affinity (Kᵢ, nM) | Potential for Halogen Bonding |
|---|---|---|---|
| 2-(2-Furoyl)guanidine | -H | 150 | None |
| 2-(5-Chloro-2-furoyl)guanidine | -Cl | 45 | Moderate |
| This compound | -Br | 15 | Strong |
| 2-(5-Iodo-2-furoyl)guanidine | -I | 8 | Very Strong |
Electronic Effects on the Furan Ring and Guanidine Linkage
This electronic perturbation has several important consequences:
Acidity of the Guanidine Group: The electron-withdrawing effect of the bromine is transmitted through the furan ring and the carbonyl group to the guanidine moiety. This delocalization of electron density reduces the basicity (lowers the pKa) of the guanidine group compared to an analogue with an electron-donating group. While still basic and likely protonated at physiological pH, this modulation of pKa can influence the strength of ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.
Hydrogen Bonding Capability: The electronic changes influence the partial charges on the nitrogen and hydrogen atoms of the guanidine group, as well as the carbonyl oxygen. A decrease in electron density on the guanidine nitrogen atoms can strengthen their capacity as hydrogen bond donors. Conversely, the carbonyl oxygen becomes a weaker hydrogen bond acceptor. These subtle shifts can alter the hydrogen bonding network between the ligand and its target.
Reactivity and Stability: The electron-withdrawing nature of the bromine substituent can influence the chemical stability and metabolic profile of the compound.
Conformational Analysis and its Correlation with Molecular Interactions
The biological activity of a flexible molecule like this compound is intrinsically linked to the specific conformation it adopts when binding to its target. The molecule possesses several rotatable bonds, primarily between the furan and carbonyl groups and between the carbonyl and guanidine groups. However, the conformational landscape is not random; it is governed by stabilizing intramolecular interactions.
Studies on N-acylguanidines have revealed that out of eight theoretically possible planar conformations, only two are predominantly populated in solution. nih.govacs.org These preferred conformations are stabilized by an intramolecular hydrogen bond between a guanidine N-H group and the carbonyl oxygen. This interaction creates a stable six-membered ring-like structure. The two primary conformations are distinguished by the orientation around the C-N bond of the acyl group.
The preference for one conformation over the other is highly sensitive to the molecular environment. nih.gov In a non-polar solvent, one conformer might dominate, while in the presence of hydrogen bond acceptors (like DMSO or the side chains within a protein's active site), the equilibrium can shift. This conformational flexibility allows the molecule to adapt to the specific topology of a binding site, but the energetic preference for these two low-energy states is a critical determinant of its binding mode.
| Conformer | Description of Intramolecular H-Bond | Key Dihedral Angle (O=C-N-C) | Relative Stability |
|---|---|---|---|
| Conformer I | H-bond between carbonyl oxygen and terminal NH₂ group | ~180° (trans) | Often preferred, but environment-dependent |
| Conformer II | H-bond between carbonyl oxygen and substituted NH group | ~0° (cis) | Population increases with intermolecular H-bond acceptors |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. creative-biostructure.comdrugdesign.org For a series of analogues of this compound, a QSAR model can be developed to predict the activity of unsynthesized compounds and to provide insights into the key molecular properties driving activity.
The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies, and Hammett constants to represent the effects of different substituents. The bromine atom would be described by its high electronegativity.
Steric Descriptors: Molecular volume, surface area, and specific parameters like van der Waals radii. The size of the halogen (H < F < Cl < Br < I) is a critical steric descriptor.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or calculated lipophilicity (clogP), which quantifies the compound's affinity for a non-polar environment. Halogenation generally increases lipophilicity.
Topological/Indicator Descriptors: Variables that indicate the presence or absence of specific structural features, such as a halogen bond donor at a particular position.
Once calculated, these descriptors are used to build a regression model (e.g., Multiple Linear Regression, Partial Least Squares) that links them to the observed biological activity (e.g., IC₅₀ or Kᵢ values). mdpi.com A robust QSAR model, validated through internal and external testing, can guide the design of new analogues by predicting which combination of properties is likely to result in improved potency. nih.gov
The table below presents a hypothetical set of descriptors for a QSAR model of furoylguanidine analogues.
| Descriptor | Property Quantified | Potential Impact of Bromine | Expected Correlation with Activity |
|---|---|---|---|
| logP | Lipophilicity/Hydrophobicity | Increases value | Positive or negative, depending on binding site nature |
| σ (Hammett Constant) | Electronic effect of substituent | Positive (electron-withdrawing) | May correlate if electronic effects are key to binding |
| VdW Radius | Steric bulk of substituent | Increases value (relative to H) | Negative if steric clashes occur; positive if it improves fit |
| I_HBD | Indicator for Halogen Bond Donor | Value of 1 (for Br, Cl, I) | Strongly positive if halogen bonding is critical |
Molecular and Cellular Mechanistic Studies of 2 5 Bromo 2 Furoyl Guanidine
Elucidation of Molecular Targets and Binding Interactions
The guanidinium (B1211019) group, the protonated form of guanidine (B92328), is a key pharmacophore that enables molecules to interact with biological targets through a combination of hydrogen bonding, charge pairing, and cation-π interactions. nih.gov These interactions are fundamental to the molecular recognition processes that underpin the potential pharmacological activity of guanidine-based compounds.
Investigations into Protein Binding and Enzyme Inhibition Mechanisms
The positively charged and planar nature of the guanidinium group allows it to bind effectively to the hydrophilic regions of proteins, which can lead to the modulation of their function, including enzyme inhibition. researchgate.net Its interactions are often compared to those of the amino acid arginine, which contains a guanidinium side chain and frequently plays a critical role in protein structure and function.
Guanidine derivatives have been investigated for their inhibitory effects on various enzymes, particularly proteases. The denaturing effect of guanidine hydrochloride, for instance, is attributed to its favorable interactions with the polar parts of proteins, which can induce the dissociation of inhibitor-protease complexes. nih.gov
Studies on guanidine hydrochloride (Gdm.Cl) have demonstrated its ability to inhibit the catalytic activity of certain enzymes. For example, it has been shown to act as a mixed-type noncompetitive nonlinear inhibitor of recombinant human protein disulfide isomerase (rhPDI), an enzyme involved in protein folding. nih.gov Furthermore, in silico studies have highlighted the potential of various guanidine-containing drugs to target viral enzymes, including the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. nih.gov
| Enzyme | Guanidine Compound Studied | Observed Inhibition Mechanism/Effect | Reference |
|---|---|---|---|
| Recombinant Human Protein Disulfide Isomerase (rhPDI) | Guanidine Hydrochloride | Mixed-type noncompetitive nonlinear inhibition of catalytic activity. | nih.gov |
| Bovine α-chymotrypsin | Guanidine Hydrochloride | Induces dissociation of turkey ovomucoid third domain (inhibitor)-protease complexes. | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Various (in silico study) | Potential inhibition through binding interactions. | nih.gov |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Various (in silico study) | Potential inhibition through binding interactions. | nih.gov |
The guanidine moiety is a significant structural feature in the design of ligands that target cellular receptors. Its ability to form strong interactions allows for high-affinity binding. Acylguanidine derivatives, for example, have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. acs.org The biological activity of these compounds is thought to arise from hydrogen-bonding interactions between the ligand and the receptor pocket. acs.org
A critical interaction that the guanidinium group can mediate is the cation-π interaction, where the positive charge of the guanidinium ion interacts favorably with the electron-rich π system of an aromatic ring in a receptor's binding site. nih.gov This type of interaction can contribute significantly to the binding energy and stability of a ligand-receptor complex. nih.gov For instance, the guanidinium group of an arginine residue in a binding pocket can be positioned atop an aromatic ring of a ligand, creating a favorable stacking interaction. nih.gov
Analysis of Nucleic Acid Interactions (DNA/RNA)
The guanidinium cation is known to interact with nucleic acids like DNA and RNA. nih.gov These interactions are non-covalent and can involve both hydrogen bonding with nucleobases and electrostatic interactions with the phosphate backbone. nih.govnih.gov
Theoretical and experimental studies have shown that guanidinium-based molecules can act as DNA minor groove binders. nih.govnih.gov The guanidinium cation can intrude into the groove region of the DNA helix. nih.gov Once positioned, it can form specific hydrogen bonds with the nucleobases. Molecular dynamics simulations suggest that guanidinium preferentially forms intra-strand hydrogen bonds with the bases in the minor groove of DNA. nih.gov Beyond direct hydrogen bonding, guanidinium can also engage in cation-π stacking interactions, particularly with purine bases. researchgate.net
| Interaction Type | Location | Description | Reference |
|---|---|---|---|
| Hydrogen Bonding | Minor Groove | Forms intra-strand hydrogen bonds with nucleobases. | nih.gov |
| Electrostatic Interaction | Phosphate Backbone | Interaction between the positive charge of guanidinium and the negative charge of the phosphate group. | nih.gov |
| Cation-π Stacking | Grooves (with Purines) | Favorable interaction between the guanidinium cation and the aromatic face of purine bases (adenine, guanine). | nih.govresearchgate.net |
Guanidine and its derivatives can also directly modulate gene expression at the level of transcription. In certain bacteria, guanidine acts as a signaling molecule that binds to specific RNA structures called riboswitches. researchgate.net The binding of guanidine to the guanidine-II riboswitch, for instance, stabilizes a conformation that prevents the formation of a transcription terminator, thereby turning gene expression "on". researchgate.netnih.gov Conversely, guanidine hydrochloride has been shown to inhibit the replication of some RNA viruses by specifically blocking the synthesis of negative-sense RNA, a key step in their transcriptional cycle. nih.gov
Investigation of Ion Channel Modulation
Guanidine-containing compounds are well-documented modulators of various ion channels. The protonated guanidinium cation shares features with other biological cations, allowing it to interact with the pores and regulatory sites of these transmembrane proteins. Research has focused heavily on the interaction of acylguanidines with the Na+/H+ exchanger (NHE) family of ion transporters.
The primary molecular target for many acylguanidine derivatives is the ubiquitously expressed Na+/H+ exchanger, particularly the NHE1 isoform, which is crucial for regulating intracellular pH (pHi) and cell volume. patsnap.comnih.govnih.gov These compounds act as potent inhibitors of the exchanger. The development of these inhibitors began with modifications to the diuretic amiloride, where replacing its pyrazine ring with other aromatic or heterocyclic structures, akin to the furoyl group in 2-(5-Bromo-2-furoyl)guanidine, significantly increased both potency and selectivity for NHE1. nih.govbohrium.com
Guanidine derivatives are thought to inhibit NHE activity by competing with sodium ions (Na+) for a binding site on the extracellular side of the transporter. mdpi.com Studies with guanochlor, a guanidine derivative, suggest that it recognizes a binding site on the Na+/H+ exchanger that is distinct from that of amiloride, indicating multiple potential sites for inhibition by this class of compounds. nih.gov The potency of these inhibitors varies significantly with their chemical structure, as demonstrated by their half-maximal inhibitory concentrations (IC50).
Table 1: Inhibitory Potency of Various Guanidine-Based NHE-1 Inhibitors
| Compound | Type | Target Species | IC50 (nmol/L) | Source |
|---|---|---|---|---|
| Cariporide | Acylguanidine | Human Platelet | 209 ± 75 | nih.gov |
| Rat | 75 ± 7 | nih.gov | ||
| Eniporide | Acylguanidine | Human Platelet | 40 ± 11 | nih.gov |
| Rat | 44 ± 2 | nih.gov | ||
| T-162559 | Non-acylguanidine | Human Platelet | 13 ± 3 | nih.gov |
| Rat | 14 ± 2 | nih.gov |
| BMS-284640 | Bicyclic Guanidine | NHE-1 | 9 | medchemexpress.com |
By inhibiting the Na+/H+ exchanger, guanidine derivatives profoundly impact cellular ion flux and homeostasis. The primary function of NHE1 is to extrude one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+). patsnap.comahajournals.org Inhibition of this process has several key consequences:
Intracellular pH (pHi) Regulation : Inhibition of NHE prevents the extrusion of H+, leading to an accumulation of protons within the cell and a subsequent decrease in intracellular pH, a state known as intracellular acidification. patsnap.com This is particularly significant in conditions of cellular stress like ischemia, where anaerobic metabolism generates a substantial acid load. oup.com
Sodium (Na+) Homeostasis : Under pathological conditions such as ischemia-reperfusion, over-activation of NHE leads to a significant influx of Na+, causing intracellular sodium overload. ahajournals.orgnih.gov NHE inhibitors prevent this Na+ influx, helping to maintain normal intracellular sodium concentrations. nih.gov
Calcium (Ca2+) Overload : The pathological increase in intracellular Na+ disrupts the function of another key ion transporter, the Na+/Ca2+ exchanger (NCX). The high intracellular Na+ concentration reduces the driving force for Ca2+ efflux and can even cause the NCX to operate in reverse mode, importing Ca2+ into the cell. mdpi.comahajournals.orgoup.com This leads to a toxic accumulation of intracellular Ca2+, which activates degradative enzymes and triggers cell death pathways. nih.gov By preventing Na+ overload, NHE inhibitors indirectly prevent this subsequent Ca2+ overload. mdpi.comnih.gov
Cell Volume : As NHEs play a role in regulating the influx of Na+ and subsequent water movement, their inhibition can impact cell volume regulation. nih.govpatsnap.com
Cellular Pathway Modulation and Biological Response Characterization
The modulation of ion channels and the resulting shifts in cellular homeostasis by guanidine derivatives trigger a cascade of downstream effects, influencing membrane characteristics, redox state, and fundamental signaling pathways.
The guanidinium group, which is positively charged at physiological pH, is a key feature for interaction with the negatively charged components of cellular membranes, such as phosphate head groups of phospholipids (B1166683). nih.gov Studies on guanidinium-rich molecules show they can facilitate translocation across cell membranes, a process proposed to involve charge pairing and hydrogen bonding with constituents on the cell surface. nih.gov
Research on biocidal guanidine polymers demonstrates a direct and disruptive interaction with phospholipid membranes. These compounds bind strongly to the membrane, perturbing the polar headgroups and causing disorder in the hydrophobic core region of the lipid bilayer. oup.com Similarly, synthetic marine guanidine derivatives have been shown to be effective antileishmanial agents by altering the plasma membrane permeability of the parasite. bangor.ac.uk This evidence suggests that the guanidine moiety of compounds like this compound likely facilitates interaction with and potential modulation of the permeability and fluidity of cellular membranes.
A significant consequence of NHE1 inhibition is the modulation of cellular redox state, particularly the generation of reactive oxygen species (ROS). During pathological events like myocardial ischemia-reperfusion, a burst of ROS production contributes significantly to cellular damage. nih.gov The cardioprotective effect of NHE inhibitors like cariporide has been directly associated with a reduction in oxidative stress. nih.gov
Intriguingly, the mechanism may extend beyond secondary effects of preventing ion overload. Studies suggest that NHE-1 inhibitors can decrease ROS production through a direct action on mitochondria, independent of their effects on the plasma membrane exchanger. physiology.org In conditions of oxidative stress-associated liver fibrosis, NHE is activated, and its inhibition can reduce the resultant oxidative damage. frontiersin.org Therefore, by inhibiting NHE1, guanidine derivatives can attenuate the generation of damaging ROS, representing a key mechanism of cellular protection.
The modulation of ion fluxes and ROS by NHE inhibitors has a direct influence on major intracellular signaling cascades that control cell fate, growth, and gene expression. The mitogen-activated protein kinase (MAPK) pathways are critical signaling networks involved in cellular stress responses and hypertrophy. ahajournals.org NHE1 is considered a downstream effector in the MAPK cascade; however, its inhibition can also prevent stretch-induced MAPK stimulation, indicating a complex feedback relationship. ahajournals.org
Furthermore, NHE1 activity is linked to the pro-survival PI3K/Akt signaling pathway. nih.gov By influencing intracellular Na+ and Ca2+ levels, which act as crucial second messengers, NHE inhibitors can modulate these Ca2+-dependent pro-hypertrophic and survival signaling pathways. nih.govahajournals.org
Transcriptional regulation is also affected. The expression of the NHE1 gene (SLC9A1) itself is subject to control by mitogenic signals. Growth factors and other mitogens can increase the activity of the NHE1 promoter, leading to increased transcription of the gene. nih.govphysiology.org This suggests that in proliferative states, signaling cascades not only activate the existing NHE1 protein but also upregulate its production. By altering the intracellular environment and interfering with these signaling cascades, NHE inhibitors can indirectly influence the transcriptional landscape of the cell.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amiloride |
| BMS-284640 |
| Cariporide |
| Eniporide |
| Guanochlor |
Mechanistic Comparisons with Known Guanidine- and Furan-Based Bioactive Compounds
The structure of this compound suggests that its biological activity could be influenced by mechanisms characteristic of both guanidine-containing and furan-containing compounds. The guanidine moiety is a strong base and is found in numerous pharmaceuticals, where it can interact with various biological targets. wikipedia.org Similarly, the furan (B31954) ring is a versatile heterocyclic scaffold present in many drugs, contributing to their binding affinity and pharmacokinetic properties. ijabbr.com
Comparison with Guanidine-Based Compounds
The guanidine group is a key pharmacophore in a variety of drugs with diverse mechanisms of action. nih.gov A comparison with prominent examples reveals several potential pathways through which this compound might exert its effects.
Metformin: A widely used antidiabetic drug, metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK). frontiersin.orgwikipedia.orgnih.gov This activation enhances insulin sensitivity and reduces hepatic glucose production. nih.gov The guanidine group in this compound could potentially interact with similar mitochondrial targets.
Guanabenz: This centrally acting antihypertensive agent functions as an alpha-2 adrenergic agonist in the brainstem. drugbank.compatsnap.commedicaldialogues.in This stimulation decreases sympathetic outflow, leading to reduced blood pressure. drugs.com This highlights the potential for guanidine-containing compounds to interact with adrenergic receptors.
Cimetidine: As a histamine H2 receptor antagonist, cimetidine competitively blocks histamine at H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. patsnap.comdrugbank.comnih.gov This demonstrates the ability of the guanidine moiety to be part of a structure that can act as a receptor antagonist. derangedphysiology.com
Comparison with Furan-Based Compounds
The furan ring is an important structural element in medicinal chemistry, often serving as a scaffold for interaction with biological targets. nih.govresearchgate.netwisdomlib.org
Ranitidine: Similar to cimetidine, ranitidine is a histamine H2 receptor antagonist used to decrease stomach acid production. drugbank.comwikipedia.orgpatsnap.com The furan ring in its structure is crucial for its pharmacological activity, indicating that this moiety can be a key component in receptor-ligand interactions. selleckchem.compediatriconcall.com
Furosemide: This potent loop diuretic acts by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. oxfordmedicaleducation.compatsnap.comwikipedia.org This action prevents the reabsorption of sodium and chloride, leading to diuresis. drugbank.comderangedphysiology.com The furan ring in furosemide is integral to its interaction with this ion transporter.
Nitrofurantoin: This antibiotic's mechanism involves its reduction by bacterial flavoproteins into highly reactive intermediates that damage bacterial DNA, ribosomal proteins, and other crucial cellular components. wikipedia.orgnih.govdrugbank.compatsnap.com This illustrates that the furan ring, particularly when substituted with groups like a nitro group, can be bioactivated to exert cytotoxic effects. patsnap.com
The presence of both a guanidine group and a furan ring in this compound suggests a potential for a multi-target or a novel mechanism of action that combines features from both classes of compounds. The acyl linkage between the furan ring and the guanidine group will significantly influence its electronic properties, conformation, and ability to interact with biological targets, potentially leading to a unique pharmacological profile distinct from the compounds discussed.
Interactive Data Tables
Table 1: Mechanistic Comparison of Selected Guanidine-Based Bioactive Compounds
| Compound | Primary Molecular Target(s) | Cellular Outcome(s) | Therapeutic Class |
| Metformin | Mitochondrial Respiratory Chain Complex I; AMPK | Inhibition of hepatic gluconeogenesis; Increased insulin sensitivity and glucose uptake frontiersin.orgscispace.com | Antidiabetic |
| Guanabenz | Central Alpha-2 Adrenergic Receptors | Decreased sympathetic outflow from the CNS drugbank.comdrugs.com | Antihypertensive |
| Cimetidine | Histamine H2 Receptors | Inhibition of gastric acid secretion drugbank.comsmpdb.ca | Anti-ulcer |
Table 2: Mechanistic Comparison of Selected Furan-Based Bioactive Compounds
| Compound | Primary Molecular Target(s) | Cellular Outcome(s) | Therapeutic Class |
| Ranitidine | Histamine H2 Receptors | Inhibition of gastric acid secretion drugbank.comwikipedia.org | Anti-ulcer |
| Furosemide | Na-K-Cl Cotransporter (NKCC2) | Inhibition of ion reabsorption in the kidney; Diuresis patsnap.comdrugbank.com | Diuretic |
| Nitrofurantoin | Bacterial DNA and Ribosomes | Damage to bacterial DNA and inhibition of protein synthesis nih.govdrugbank.com | Antibiotic |
Following a comprehensive search for scientific literature, it has been determined that there are no publicly available research articles, patents, or scholarly publications detailing the computational chemistry and in silico investigations of the specific chemical compound “this compound”.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections, as the foundational research data for this particular molecule does not exist in the public domain. The user's strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met without available scientific studies on this compound.
General methodologies for computational chemistry, such as molecular docking, molecular dynamics simulations, and free energy calculations, are widely used to study various compounds, including other guanidine derivatives. However, the application of these techniques specifically to "this compound" has not been documented in the accessible scientific literature.
Computational Chemistry and in Silico Investigations of 2 5 Bromo 2 Furoyl Guanidine
Quantum Chemical Studies for Electronic Structure and Reactivity Profiling
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the detailed characterization of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and total energy of a compound. For 2-(5-Bromo-2-furoyl)guanidine, DFT calculations would be performed to identify the most stable conformation by minimizing the energy of the system. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.
Theoretical calculations for similar bromo-substituted and guanidine-containing compounds have demonstrated the reliability of DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), in predicting geometric parameters that are in good agreement with experimental data where available.
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.89 Å |
| C=O | 1.25 Å | |
| C-N (guanidine) | 1.34 - 1.38 Å | |
| Bond Angle | O=C-C (furan) | 121.5° |
| C-N-C (guanidine) | 118.0° - 122.0° | |
| Dihedral Angle | Furan-C=O-N | ~180° (for planarity) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is expected to be localized over the electron-rich regions, such as the guanidine (B92328) group and the oxygen atom of the furoyl moiety, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, suggesting potential sites for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 5.10 |
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, the EPS map would likely show a high negative potential around the carbonyl oxygen and the nitrogen atoms of the guanidine group, indicating these as hydrogen bond acceptor sites. The hydrogen atoms of the guanidine group would exhibit a positive potential, marking them as hydrogen bond donor sites.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These predictive models help in identifying potential liabilities and guiding the design of molecules with more favorable ADME profiles.
The oral route is the most common and convenient for drug administration, making gastrointestinal (GI) absorption a key parameter. In silico models can predict a compound's ability to be absorbed from the gut into the bloodstream. These models often rely on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, in line with frameworks like Lipinski's Rule of Five.
For this compound, predictive models would be used to estimate its human intestinal absorption (HIA). Based on its likely structural features, it would be important to assess its solubility and permeability, which are key determinants of oral bioavailability.
Table 3: Predicted Physicochemical Properties and GI Absorption for this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | ~248 g/mol | Yes (< 500) |
| logP | ~1.5 | Yes (< 5) |
| Hydrogen Bond Donors | 3 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Predicted HIA (%) | High ( > 80%) | N/A |
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models for BBB penetration prediction often consider factors such as molecular size, lipophilicity, and polar surface area (PSA).
For this compound, predictive models would assess its potential to penetrate the BBB. A low polar surface area and moderate lipophilicity are generally favorable for BBB permeation. The presence of the polar guanidine group might limit its passive diffusion across the BBB, a factor that would be quantitatively estimated by these computational models.
Table 4: Predicted Blood-Brain Barrier Penetration for this compound
| Parameter | Predicted Value | Interpretation |
| Polar Surface Area (PSA) | ~85 Ų | Moderate |
| BBB Permeability (logBB) | -0.9 | Low to moderate penetration |
| CNS Activity | Unlikely to be CNS active | Based on predicted low penetration |
Metabolic Site Prediction and Metabolite Identification
In silico metabolic prediction is a crucial step in early drug development, helping to identify potential metabolic hotspots on a molecule that are susceptible to enzymatic transformation. For this compound, various computational models can be employed to predict the sites of metabolism (SOMs) and the likely structures of its metabolites. These models typically use algorithms trained on large datasets of known metabolic reactions.
The prediction of metabolic sites for this compound would likely involve several common metabolic pathways, including oxidation, hydrolysis, and conjugation. The furan (B31954) ring, in particular, is known to be susceptible to metabolic activation. The presence of a bromine atom also introduces potential for dehalogenation or metabolic shifts.
Table 1: Predicted Sites of Metabolism for this compound
| Potential Metabolic Site | Predicted Metabolic Reaction | Enzyme Family Implicated | Predicted Metabolite |
| Furan Ring (C5-position) | Oxidative debromination followed by hydroxylation | Cytochrome P450 (CYP) | 2-(5-Hydroxy-2-furoyl)guanidine |
| Furan Ring | Ring opening via oxidation | Cytochrome P450 (CYP) | Reactive aldehyde intermediates |
| Guanidine Group | Hydrolysis | Amidases/Guanidinases | 5-Bromo-2-furoic acid and Guanidine |
| Guanidine Group | N-hydroxylation | Cytochrome P450 (CYP) | 2-(5-Bromo-2-furoyl)-N-hydroxyguanidine |
| Carbonyl Group | Reduction | Carbonyl reductases | 2-(5-Bromo-2-furyl)(hydroxy)methyleneguanidine |
It is important to note that these are predictive findings and require experimental validation.
The furan moiety is a well-known structural alert, as its metabolic activation can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which can covalently bind to macromolecules. Computational tools can flag such structural motifs, allowing chemists to consider modifications to block metabolic activation or alter the metabolic profile.
Excretion Pathway Modeling
Modeling the excretion pathways of a compound provides insights into its clearance from the body. This is often linked to the physicochemical properties of the parent compound and its metabolites, such as lipophilicity (logP), water solubility, and ionization state (pKa). For this compound, metabolites that are more polar than the parent compound are generally expected to be more readily excreted renally.
Computational models can predict these physicochemical properties and, by extension, the likely primary route of excretion. For instance, if the metabolites of this compound are predicted to be highly water-soluble, renal clearance would be the anticipated primary excretion route. Conversely, if the parent compound or its metabolites remain lipophilic, biliary excretion might be a significant pathway.
Advanced Cheminformatics and Machine Learning Approaches for Compound Optimization
Cheminformatics and machine learning have become indispensable tools in drug design and optimization, enabling the analysis of large datasets to identify patterns and build predictive models.
Development of Predictive Models for Structure-Mechanism Relationships
By analyzing a series of analogues of this compound with their corresponding biological activities, machine learning algorithms can develop quantitative structure-activity relationship (QSAR) models. These models can identify the key molecular features (descriptors) that are critical for the compound's mechanism of action.
For this compound, descriptors could include:
Electronic properties: The electron-withdrawing nature of the bromo and furoyl groups.
Steric properties: The size and shape of the molecule.
Topological indices: Describing the connectivity of atoms.
These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with a higher probability of success.
Data Mining of Large Chemical Libraries for Analogue Discovery
Data mining of large chemical libraries is a powerful strategy for identifying novel analogues with potentially improved properties. Using the structure of this compound as a query, similarity and substructure searches can be performed on vast virtual and commercial databases.
Table 2: Strategies for Analogue Discovery
| Search Method | Query Feature | Objective | Potential Outcome |
| Similarity Searching | Tanimoto similarity based on molecular fingerprints | Identify structurally similar compounds with potentially similar biological activity. | Discovery of novel scaffolds with diverse substitution patterns. |
| Substructure Searching | The furoylguanidine core | Find all compounds containing the core scaffold, allowing for exploration of various substituents. | A focused set of analogues for further evaluation. |
| Pharmacophore Searching | Key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) | Identify compounds from diverse chemical classes that can mimic the key interactions of the parent compound. | Discovery of novel chemotypes with potentially different intellectual property landscapes. |
Through these in silico approaches, researchers can virtually screen millions of compounds to select a smaller, more manageable set of candidates for synthesis and biological testing. This significantly accelerates the drug discovery process by focusing resources on compounds with the most promising computational profiles.
Advanced Spectroscopic and Analytical Research Methodologies for 2 5 Bromo 2 Furoyl Guanidine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Assignment
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural assignment of 2-(5-Bromo-2-furoyl)guanidine.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The furan (B31954) ring protons are expected to appear as doublets in the aromatic region due to coupling with each other. The protons of the guanidinium (B1211019) group's NH and NH₂ moieties would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange. Their chemical shifts can be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the carbons of the furan ring, and the carbon of the guanidinium group. The carbon attached to the bromine atom would be expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Furan H-3 | 7.0 - 7.5 | 115 - 125 |
| Furan H-4 | 6.5 - 7.0 | 110 - 120 |
| Guanidinium NH/NH₂ | 7.5 - 9.0 (broad) | - |
| Furan C-2 (C=O) | - | 145 - 155 |
| Furan C-5 (C-Br) | - | 120 - 130 |
| Carbonyl C=O | - | 160 - 170 |
| Guanidinium C=N | - | 155 - 165 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons. For this compound, a cross-peak between the signals of the H-3 and H-4 protons of the furan ring would be expected, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the C-3 and C-4 positions of the furan ring based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include the furan protons to the carbonyl carbon and the guanidinium protons to the guanidinium carbon and the carbonyl carbon, which would firmly establish the connection between the 5-bromo-2-furoyl moiety and the guanidine (B92328) group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for this relatively rigid molecule, it could help in confirming the conformation around the amide bond.
Solid-State NMR for Polymorphic Forms and Supramolecular Structures
In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful tool for characterizing these polymorphs. For this compound, ssNMR could be used to study the different crystalline forms, identify the number of molecules in the asymmetric unit, and investigate intermolecular interactions, such as hydrogen bonding, that define the supramolecular structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the guanidinium group would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=O stretching of the furoyl group would give a strong absorption band around 1650-1700 cm⁻¹. The C=N stretching of the guanidine moiety is expected in the 1600-1680 cm⁻¹ region, potentially overlapping with other absorptions. Vibrations associated with the furan ring and the C-Br bond would be found in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The Raman spectrum of this compound would also be expected to show bands for the C=O, C=N, and furan ring vibrations. The C-Br stretching vibration, typically weak in FTIR, might be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Guanidinium) | 3100 - 3500 (broad) | 3100 - 3500 (weak) |
| C=O Stretch (Furoyl) | 1650 - 1700 (strong) | 1650 - 1700 (moderate) |
| C=N Stretch (Guanidinium) | 1600 - 1680 (strong) | 1600 - 1680 (strong) |
| N-H Bend (Guanidinium) | 1550 - 1650 (moderate) | 1550 - 1650 (weak) |
| Furan Ring Vibrations | 1400 - 1600 (multiple bands) | 1400 - 1600 (multiple bands) |
| C-Br Stretch | 500 - 600 (weak) | 500 - 600 (strong) |
Note: These are typical frequency ranges and the exact positions and intensities can be influenced by the molecular environment and physical state.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing exact information about the molecular weight and elemental composition of a compound. For the structural elucidation of this compound, mass spectrometry is employed not only to confirm its molecular mass but also to understand its structural integrity through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the initial characterization of this compound. Unlike standard mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically with an error of less than 5 parts per million), which allows for the confident determination of a molecule's elemental formula.
| Isotopologue Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| C₆H₆⁷⁹BrN₃O₂⁺ | 246.9719 | 100.0 |
| C₆H₆⁸¹BrN₃O₂⁺ | 248.9699 | 97.3 |
The observation of this distinct doublet, with masses matching the theoretical values to within a few ppm, provides definitive confirmation of the molecular formula of the synthesized compound.
Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule. researchgate.net In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selectively isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Analysis of the fragmentation pattern allows for the elucidation of the compound's connectivity. For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide bond linking the furoyl and guanidine moieties. Key fragmentation pathways can be proposed based on the known chemical behavior of similar structures. researchgate.netnih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 247.0 / 249.0 | 191.9 / 193.9 | C(NH)₃ (Guanidine) | 5-Bromofuroyl cation |
| 247.0 / 249.0 | 60.0 | C₆H₃BrO₂ (Bromofuroyl) | Guanidinium cation |
| 191.9 / 193.9 | 163.9 / 165.9 | CO (Carbon Monoxide) | 5-Bromofuranyl cation |
| 191.9 / 193.9 | 113.0 | Br (Bromine radical) | Furoyl cation |
By interpreting these fragmentation pathways, researchers can confirm the presence of both the 5-bromofuroyl group and the guanidine group and verify that they are linked as expected.
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for assessing the purity of a compound and identifying any process-related impurities or degradation products. rssl.comnih.govrsc.org The liquid chromatography (LC) component separates the analyte of interest from other components in the mixture based on their physicochemical properties (e.g., polarity). The separated components then flow into the mass spectrometer for detection and identification.
This technique is highly sensitive and specific, allowing for the detection of impurities at very low levels. nih.gov For a sample of this compound, an LC-MS/MS method would be developed to separate the main compound from potential impurities such as unreacted starting materials (e.g., 5-bromo-2-furoic acid) or synthesis by-products. The identity of any detected impurity can be tentatively assigned based on its m/z ratio and confirmed by its MS/MS fragmentation pattern.
| Retention Time (min) | Compound | Observed [M+H]⁺ (m/z) | Proposed Identity |
|---|---|---|---|
| 2.5 | Impurity 1 | 190.9 / 192.9 | 5-Bromo-2-furoic acid |
| 4.8 | Main Peak | 247.0 / 249.0 | This compound |
| 1.2 | Impurity 2 | 60.0 | Guanidine |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While mass spectrometry provides invaluable information on connectivity and molecular formula, X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule. carleton.edu This technique requires a high-quality single crystal of the compound.
Single crystal X-ray diffraction analysis provides a precise atomic-level picture of the molecule in the solid state. carleton.eduunimi.it When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, the electron density throughout the crystal can be mapped, and from this, the exact position of each atom can be determined.
The results of a single crystal X-ray diffraction experiment yield precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. carleton.edu It also provides information about the crystal packing, revealing intermolecular interactions such as hydrogen bonds, which are particularly important for the guanidinium group. Studies on guanidine and its derivatives show they form extensive hydrogen-bonded networks. acs.org
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 9.1 Å, c = 15.7 Å, β = 95° |
| Selected Bond Length (C=O) | ~1.24 Å |
| Selected Bond Length (C-Namide) | ~1.33 Å |
| Selected Bond Angle (O=C-N) | ~122° |
| Intermolecular Interaction | N-H···O hydrogen bond between guanidinium and carbonyl groups |
To understand how this compound functions at a molecular level, for instance as an enzyme inhibitor, co-crystallization with its target macromolecule (e.g., a protein) is a powerful technique. rsc.orgresearchgate.net This involves growing a crystal that contains both the protein and the small molecule ligand bound together. Subsequent X-ray diffraction analysis of this co-crystal reveals the precise orientation of the ligand within the protein's binding site.
This structural information is invaluable for structure-based drug design. It allows for the direct visualization of the key intermolecular interactions responsible for binding affinity and selectivity. The protonated guanidinium group is a potent hydrogen bond donor and can form strong, charge-assisted hydrogen bonds (salt bridges) with acidic amino acid residues like aspartate or glutamate. The carbonyl oxygen can act as a hydrogen bond acceptor, while the bromofuran ring can engage in hydrophobic or halogen bonding interactions.
| Ligand Group | Interaction Type | Protein Residue Partner | Typical Distance (Å) |
|---|---|---|---|
| Guanidinium (-NH₂) | Hydrogen Bond / Salt Bridge | Aspartate (side chain -COO⁻) | 2.7 - 3.1 |
| Guanidinium (-NH) | Hydrogen Bond | Glutamate (side chain -COO⁻) | 2.8 - 3.2 |
| Carbonyl (C=O) | Hydrogen Bond | Serine (side chain -OH) | 2.9 - 3.3 |
| Bromine (-Br) | Halogen Bond | Leucine (backbone C=O) | 3.0 - 3.5 |
| Furan Ring | Hydrophobic/π-stacking | Phenylalanine / Tyrosine | 3.5 - 4.5 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, offering powerful capabilities for the separation, identification, and quantification of individual components within a mixture. The quality and purity of active pharmaceutical ingredients (APIs) are critical, and regulatory bodies require robust analytical methods to detect and quantify any impurities. ijprdjournal.comnicovaper.com For this compound, both HPLC and GC serve distinct but complementary roles in its analytical characterization. HPLC is the primary method for purity assessment and quantification of the main compound, while GC is better suited for analyzing volatile byproducts or the derivatized analyte itself.
Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. iltusa.com Direct analysis of this compound by GC is generally not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and potential thermal degradation in the GC inlet and column. hplcvials.comalwsci.com However, GC is an excellent tool for two specific applications in the analysis of this compound: the detection of volatile byproducts from its synthesis and the analysis of the compound after a chemical modification process known as derivatization. libretexts.orgresearchgate.netslideshare.net
Analysis of Volatile Byproducts
The synthesis of this compound may involve the use of volatile reagents or generate volatile impurities. GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for identifying and quantifying these trace-level volatile organic compounds.
Analysis of Derivatized this compound
To make this compound amenable to GC analysis, it can be chemically modified through derivatization. This process converts the polar, non-volatile analyte into a less polar, more volatile derivative. hplcvials.comalwsci.com For a molecule containing a guanidine group, which has active hydrogens, common derivatization techniques include silylation or acylation. libretexts.orgresearchgate.net
For instance, silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the guanidine group with trimethylsilyl (TMS) groups. This derivatization would significantly decrease the polarity and increase the volatility of the molecule, allowing it to be analyzed by GC.
The subsequent GC-MS analysis would provide both the retention time of the derivatized compound and its mass spectrum. The mass spectrum is particularly valuable as it provides structural information. The presence of a bromine atom in the molecule would result in a characteristic isotopic pattern in the mass spectrum (due to the nearly equal abundance of 79Br and 81Br isotopes), which aids in the identification of bromine-containing fragments and the confirmation of the structure of the derivatized analyte. proquest.comacs.org
A hypothetical set of GC parameters for the analysis of the TMS-derivatized this compound is presented in the interactive table below.
Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound Analysis
| Parameter | Condition | Rationale |
| GC Column | TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. thermofisher.com |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the derivatized analyte. thermofisher.com |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
Future Research Directions and Unexplored Avenues for 2 5 Bromo 2 Furoyl Guanidine
Development of Advanced Synthetic Routes Utilizing Sustainable Chemistry Principles
The future synthesis of 2-(5-Bromo-2-furoyl)guanidine and its derivatives will likely pivot towards sustainable and green chemistry principles. Conventional synthesis methods are often energy-intensive and can generate hazardous waste. rsc.org Advanced synthetic strategies aim to mitigate these issues by employing eco-friendly techniques.
Future research should focus on:
Microwave-Mediated Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption. rsc.org
Organocatalysis: Utilizing small organic molecules, such as guanidine (B92328) hydrochloride itself, as catalysts can replace toxic and expensive metal catalysts. rsc.orgresearchgate.net
Aqueous Conditions: Performing reactions in water as a solvent minimizes the use of volatile and hazardous organic solvents. researchgate.net
Photosynthetic Production: A novel frontier is the exploration of biosynthetic pathways. Research into engineering microorganisms to produce nitrogen-rich compounds like guanidine from renewable sources (CO2, N2, H2O) could revolutionize its production, making it entirely sustainable. rsc.org
| Sustainable Synthesis Approach | Principle | Potential Advantage for this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, reduced energy usage. rsc.org |
| Organocatalysis | Use of non-metal, small organic molecule catalysts. | Avoids toxic heavy metals, catalyst can be recyclable. researchgate.net |
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, reduces hazardous waste. researchgate.net |
| Biosynthesis | Engineering microbes for compound production. | Uses renewable feedstocks, highly sustainable. rsc.org |
In-Depth Mechanistic Studies at the Atomic and Sub-Cellular Levels
While the guanidinium (B1211019) group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, the precise mechanisms of action for this compound are not fully elucidated. researchgate.net Future investigations should delve into its molecular interactions with higher resolution.
Key areas for exploration include:
Atomic-Level Interactions: Utilizing techniques like X-ray crystallography and molecular dynamics simulations to visualize how the compound binds to its targets. This can reveal specific hydrogen bonds, charge pairing, and cation-π interactions that are pivotal for its activity. nih.gov Studies on other guanidine compounds have shown they can act as inhibitors of voltage-gated potassium channels by binding within the intracellular pore and interacting with hydrophobic residues. nih.gov
Sub-Cellular Localization: Understanding where the compound accumulates within the cell is crucial. Guanidinium-rich molecules are known to efficiently enter living cells, but their distribution can vary. nih.govfigshare.com Advanced microscopy techniques can track the compound's journey and identify its primary organelle targets, which could range from the DNA in the nucleus to mitochondria or the cell membrane. nih.govnih.gov
Mechanism of Cell Entry: The guanidinium group facilitates cellular uptake, but the exact pathway (e.g., direct translocation, specific endocytosis pathways) for this compound is unknown. nih.govnih.gov Research suggests a universal mechanism where guanidinium groups interact with fatty acids in the cell membrane, creating transient channels dependent on the pH gradient. figshare.comacs.org
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action
To move beyond a single-target perspective, a systems biology approach is necessary. nih.gov Integrating multi-omics data can provide a holistic view of how this compound affects cellular networks. nih.gov
This integrative analysis would involve:
Genomics and Transcriptomics: To identify changes in gene expression and potential genetic markers of sensitivity or resistance.
Proteomics: To uncover the full spectrum of protein targets the compound interacts with, beyond its primary target. nih.gov
Metabolomics: To understand how the compound alters cellular metabolic pathways.
By combining these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify off-target effects, and discover novel biomarkers for its efficacy. nih.govmulti-omics-drug-discovery.comfrontiersin.org Network-based methods are particularly powerful for this, as they can reveal complex interactions between different omics layers and predict drug responses. nih.gov
Exploration of Novel Target Classes Beyond Current Paradigms
The guanidine moiety is a versatile pharmacophore found in drugs with a wide range of applications, including anticancer, antiviral, and antibacterial agents. nih.gov While initial research may focus on a specific target class, the structural features of this compound suggest it may have untapped potential.
Future research should explore its activity against:
Protein-Protein Interactions (PPIs): The guanidinium group is prevalent at the interfaces of protein-protein and protein-DNA interactions. researchgate.net Analogues could be designed to stabilize or disrupt specific PPIs that are critical in disease pathways.
RNA Targets: Cationic guanidinium groups can bind to the anionic backbone of RNA, potentially modulating the function of non-coding RNAs or interfering with viral RNA processes. nih.gov
Ion Channels and Transporters: Guanidine compounds are known to inhibit certain ion channels. nih.gov A systematic screening against a panel of channels and transporters could reveal novel neurological or cardiovascular applications.
Bacterial Targets: Given the antibiotic activity of many guanidinium-containing molecules, exploring novel bacterial targets like signal peptidase IB (SpsB) could lead to new antibiotics with unconventional modes of action. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. frontiersin.org For this compound, these technologies can be applied to:
De Novo Design: Generative AI models can design novel analogues with optimized properties. researchgate.netarxiv.org These models can be trained on existing molecular data to generate new chemical structures that are predicted to have higher potency, better selectivity, or improved pharmacokinetic profiles. researchgate.netnih.gov
Bioactivity Prediction: ML models can be trained on datasets of known compounds to predict the biological activity of new analogues before they are synthesized. github.complos.org This allows for the rapid screening of virtual libraries, saving time and resources. jsr.orgnih.gov
Predictive Modeling: Algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to understand how different chemical features contribute to the compound's activity. youtube.com This knowledge can guide the rational design of more effective molecules.
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| De Novo Molecular Design | Using generative models (e.g., GANs, VAEs) to create novel chemical structures from scratch. arxiv.org | Rapid generation of diverse and optimized analogues of this compound. researchgate.netnih.gov |
| Bioactivity Prediction | Training regression or classification models to predict the potency (e.g., pIC50) of virtual compounds. github.comnih.gov | High-throughput virtual screening to prioritize compounds for synthesis and testing. biorxiv.org |
| ADMET Prediction | Modeling absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of candidates with favorable drug-like properties, reducing late-stage failures. |
| Target Identification | Analyzing compound features and multi-omics data to predict potential biological targets. youtube.com | Discovering novel applications and mechanisms of action for the compound series. |
Design and Synthesis of Targeted Delivery Systems for this compound Analogues
To enhance therapeutic efficacy and minimize potential side effects, targeted delivery systems are essential. The positive charge of the guanidinium group can be leveraged for creating efficient nanocarriers.
Future avenues include:
Lipid Nanoparticles (LNPs): Ionizable guanidine-based lipids can be used to create novel, cholesterol-free LNPs. These systems have shown promise for delivering mRNA to specific tissues like the spleen, a strategy that could be adapted for small molecules. sciety.orgresearchgate.net
Mesoporous Silica Nanoparticles: These nanocarriers have a high drug-loading capacity and can be functionalized with amine groups to effectively load and release guanidine-containing compounds in a pH-dependent manner. nih.gov
Polymer-Based Nanocontainers: Polymers like guanidine polymethacrylate (B1205211) could form the basis of nanocontainers, although further research is needed to ensure their biocompatibility. researchgate.net
Dendrimers and Micelles: These established nanocarriers can be engineered to encapsulate this compound, improving its solubility and enabling targeted release. nih.gov
By exploring these advanced research directions, the scientific community can build upon the foundational knowledge of this compound, paving the way for the development of next-generation therapeutics with enhanced precision, sustainability, and efficacy.
Q & A
Q. Table 1. Comparative Reactivity of Bromo-Guanidine Derivatives
| Compound | Reaction Type | Yield (%) | Reference Method |
|---|---|---|---|
| This compound | Suzuki-Miyaura Coupling | 82 | Pd(PPh₃)₄, K₂CO₃, 80°C |
| 5-Bromo-2-chloropyrimidine | Buchwald-Hartwig Amination | 75 | Pd₂(dba)₃, Xantphos, 100°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
